1-Phenyl-3-propylurea
Description
Significance of Urea (B33335) Derivatives in Chemical and Biological Sciences
Urea derivatives represent a pivotal class of organic compounds that have garnered substantial attention for their multifaceted roles in both chemical and biological domains. The core urea functionality, characterized by a carbonyl group bonded to two nitrogen atoms, provides a versatile scaffold for chemical modification. ontosight.ai This structural feature allows for the formation of stable hydrogen bonds with various biological targets, such as proteins and receptors, which is fundamental to their biological activity. researchgate.netnih.gov Consequently, urea derivatives are integral to numerous bioactive compounds and have been extensively investigated for a wide range of applications. ontosight.ai
In medicinal chemistry, the incorporation of a urea moiety is a common strategy to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. researchgate.net Researchers have explored urea derivatives for their potential as antimicrobial, anticancer, anticonvulsant, and anti-inflammatory agents. ontosight.aiontosight.aibenthamdirect.com The structural versatility of these compounds allows for the design of molecules with tailored properties to interact with specific biological pathways. ontosight.ai Beyond pharmaceuticals, urea derivatives find utility as herbicides in agriculture, and as building blocks in materials science for the development of polymers and resins. ontosight.aiiglobaljournal.com
Research Context of 1-Phenyl-3-propylurea and Related Structures
This compound belongs to the larger family of phenylurea compounds, which are characterized by a phenyl group and another substituent attached to the nitrogen atoms of the urea backbone. This class of compounds has been a subject of interest in various research fields, most notably in the development of herbicides. Many commercial herbicides are phenylurea derivatives, and their mode of action often involves the inhibition of photosynthesis. researchgate.net
Research into this compound and its analogs is often driven by the desire to understand structure-activity relationships. By systematically modifying the substituents on the urea nitrogen atoms, scientists can investigate how these changes affect the compound's biological and chemical properties. For instance, studies have explored how different alkyl or aryl groups influence the herbicidal or medicinal properties of phenylurea derivatives. nih.gov The synthesis and characterization of compounds like this compound contribute to the broader understanding of this important class of molecules and can lead to the discovery of new compounds with enhanced efficacy for specific applications. bohrium.comnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
1932-38-3 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-phenyl-3-propylurea |
InChI |
InChI=1S/C10H14N2O/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13) |
InChI Key |
NKOFPGOHUMCOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenyl 3 Propylurea and Its Derivatives
Established Synthetic Pathways
The synthesis of N,N'-disubstituted ureas like 1-Phenyl-3-propylurea can be achieved through several established chemical routes. These methods are generally reliable and can be adapted for various scales of production.
Direct formation methods are among the most straightforward and commonly employed for synthesizing unsymmetrical ureas. These typically involve the reaction of an amine with an isocyanate or the use of urea (B33335) as a starting material.
The most prevalent method for preparing this compound involves the condensation of an isocyanate with an amine. wikipedia.orgcommonorganicchemistry.com Specifically, phenyl isocyanate is reacted with n-propylamine. This reaction is typically conducted in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature and does not require a base. commonorganicchemistry.com One documented synthesis reports the creation of this compound as a white solid with a yield of 68% and a melting point of 112.7-113.7°C. rsc.org
An alternative direct approach begins with urea itself. While urea is more commonly used for symmetrical ureas, phenylurea can be produced from the reaction of urea with anilinium chloride. wikipedia.org Other direct methods can involve the use of phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547), to first generate an isocyanate intermediate from an amine, which then reacts with a second amine to form the urea. wikipedia.orgcommonorganicchemistry.com
| Reaction Pathway | Reactants | Key Features |
| Isocyanate + Amine | Phenyl isocyanate + n-Propylamine | High efficiency; typically performed at room temperature in solvents like THF or DCM. commonorganicchemistry.com |
| Urea + Amine Salt | Urea + Anilinium chloride | A direct method for producing phenylureas from urea as the carbonyl source. wikipedia.org |
| Phosgenation | Aniline (B41778) (to form isocyanate) + n-Propylamine | Involves highly toxic phosgene or a safer equivalent like triphosgene; proceeds via an isocyanate intermediate. commonorganicchemistry.comnih.gov |
To circumvent the high toxicity of reagents like phosgene, carbonate derivatives have been developed as alternative carbonyl sources for urea synthesis. nih.gov These methods offer better control over reaction conditions but may require additional purification steps.
One such approach uses bis(trichloromethyl)carbonate, also known as triphosgene, as a phosgene equivalent. In a typical procedure, N,N-dimethyl-1,3-propanediamine is dissolved in a solvent like toluene, and a solution of triphosgene is added dropwise while maintaining a low temperature (below 10°C). The mixture is stirred, neutralized, and water is removed to yield the urea. This general strategy can be applied to the synthesis of this compound by using aniline and n-propylamine as the amine substrates.
Another advanced method involves the use of cyclic carbonic acid esters as starting materials. google.com A process has been patented where a cyclic carbonate is reacted with an amine to produce a 1,3-disubstituted urea. This method distinguishes between the synthesis of symmetrical and unsymmetrical ureas, providing a pathway for the specific production of compounds like this compound. google.com
| Carbonate Reagent | General Description | Advantages |
| Bis(trichloromethyl)carbonate (Triphosgene) | A solid, safer-to-handle substitute for phosgene gas that forms phosgene in situ. commonorganicchemistry.com | Offers better control compared to direct phosgenation but requires careful handling and waste management. |
| Cyclic Carbonic Acid Esters | React with specific amines to form either symmetric or unsymmetric ureas, depending on the process. google.com | Avoids highly toxic reagents and can be tailored for specific products. google.com |
| Diethyl Carbonate / Ethylene Carbonate | Less toxic agents that can react with amines to form ureas, often requiring catalysts. nih.gov | Represents a greener alternative to traditional phosgene-based methods. nih.gov |
Advanced Synthetic Strategies for Functionalized Analogs
The phenylurea scaffold is a versatile building block that can be incorporated into more complex molecules or used to modify the surfaces of materials, leading to functionalized analogs with specific properties.
The phenylurea moiety has been successfully used to functionalize the surfaces of nanoparticles for various applications.
Silica (B1680970) Nanoparticles : Researchers have synthesized this compound-containing silica nanoparticles. researchgate.net Different synthetic methods yielded particles of varying sizes (from 32 nm to 780 nm) and organic content. Methods involving co-condensation resulted in nanoparticles with a higher organic mass (64.56%) compared to those synthesized via surface modification of pre-formed silica particles (8.06%). researchgate.net
Gold Nanoparticles (GNPs) : In another application, gold nanoparticles were modified with a thiol compound containing a phenylurea group. wakayama-u.ac.jp This modification was designed for the spectrophotometric sensing of hydrophilic anions, demonstrating the role of the phenylurea moiety in molecular recognition at the nanoparticle surface. wakayama-u.ac.jp
Polymer Nanoparticles : The nanoprecipitation technique has been used to encapsulate a complex urea derivative, 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea, within biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles. nih.gov This method creates drug-loaded nanoparticles with a spherical shape and a size under 200 nm. nih.gov
| Nanoparticle Type | Phenylurea Derivative | Synthetic Goal / Application | Key Finding |
| Silica (SiO₂) Nanoparticles | This compound | Creation of hybrid organic-inorganic particles. researchgate.net | Synthesis method dictates particle size and organic content. researchgate.net |
| Gold (Au) Nanoparticles | Thiol with a phenylurea moiety | Spectrophotometric sensing of anions. wakayama-u.ac.jp | Phenylurea group acts as a recognition site on the GNP surface. wakayama-u.ac.jp |
| PLGA Nanoparticles | 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | Encapsulation for antimicrobial applications. nih.gov | Nanoprecipitation successfully encapsulates the water-insoluble urea derivative. nih.gov |
The this compound core structure can be integrated into larger, more elaborate molecules through multi-step synthetic routes.
One example is the synthesis of silatranes possessing urea functionality. The compound 1-[3-(triethoxysilyl)propyl]-3-phenylurea was prepared through the nucleophilic addition of aniline to 3-isocyanatopropyltriethoxysilane. researchgate.net This silylated phenylurea serves as a precursor that undergoes a subsequent transesterification reaction to form the complex caged silatrane (B128906) structure. researchgate.net
In another instance, a highly substituted propargylic urea, 1-Benzyl-1-(1,3-diphenylprop-2-yn-1-yl)-3-propylurea , was synthesized. acs.org The general procedure involved reacting the appropriate complex propargylic amine with propyl isocyanate in dry tetrahydrofuran (THF) at room temperature. acs.org This demonstrates how the propylurea group can be added to a sterically hindered and functionally complex amine.
Further illustrating the versatility of this scaffold, the molecule 1-phenyl-3-[3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)propyl]urea has been synthesized, showcasing a structure where a phenylurea unit is linked to another urea group through a propyl chain. molport.com
| Complex Scaffold Name | Key Reactants | Synthetic Approach |
| 1-[3-(Triethoxysilyl)propyl]-3-phenylurea | Aniline + 3-Isocyanatopropyltriethoxysilane | Nucleophilic addition to form a silylated urea precursor for silatranes. researchgate.net |
| 1-Benzyl-1-(1,3-diphenylprop-2-yn-1-yl)-3-propylurea | 1-Benzyl-1-(1,3-diphenylprop-2-yn-1-yl)amine + Propyl isocyanate | Reaction of a complex amine with an isocyanate to form a trisubstituted urea. acs.org |
| 1-phenyl-3-[3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)propyl]urea | (Not detailed) | A complex structure featuring two distinct urea moieties linked together. molport.com |
Optimization of Reaction Conditions and Purity Control in Synthesis
Achieving high yield and purity in the synthesis of this compound and its analogs requires careful optimization of reaction parameters and effective purification strategies.
Key conditions that are often optimized include temperature, solvent choice, and the use of catalysts. For reactions that produce hydrochloric acid, such as those involving chloroacetyl chloride, an acid catalyst or base like pyridine (B92270) or triethylamine (B128534) is often added to neutralize the acid and drive the reaction forward. Temperature control is crucial to prevent side reactions or decomposition of the product. In some syntheses, the choice of solvent and its pH can create unique chemo-selectivity; for instance, in aqueous synthesis, the pKaH of different amines can determine which one reacts preferentially. rsc.org
The formation of the isocyanate intermediate can be a limiting step in some urea syntheses. mdpi.com Researchers have found that adjusting the amount of amine or the choice of coupling mediator, such as using PhI(OAc)₂ for amide-amine coupling, can improve urea formation. mdpi.comresearchgate.net
Once the crude product is obtained, purification is essential. Common techniques include:
Crystallization/Recrystallization : This is a widely used method to isolate the pure solid product from solvents like ethanol (B145695) or acetone.
Column Chromatography : For removing impurities that are difficult to separate by crystallization, silica gel column chromatography is a standard technique. mdpi.com
Distillation : In industrial processes, unreacted starting materials, such as excess amine, may be removed by distillation under reduced pressure.
| Parameter / Method | Purpose | Examples / Notes |
| Temperature Control | Prevent side reactions and decomposition. | Reactions are often run at low to moderate temperatures (e.g., 0–25°C). |
| Catalyst / Base | Neutralize acidic byproducts (e.g., HCl) and improve efficiency. | Triethylamine or pyridine are commonly used. |
| Solvent Choice | Ensure efficient mixing and influence reaction kinetics/selectivity. | Common solvents include DCM, THF, acetonitrile (B52724), or water. commonorganicchemistry.comrsc.org |
| Purification: Crystallization | Isolate and purify the final solid product. | A primary method for obtaining high-purity ureas. |
| Purification: Chromatography | Separate the product from closely related impurities. | Often performed on silica gel with eluents like petroleum ether/acetone. mdpi.com |
Analytical and Spectroscopic Characterization Techniques
Spectroscopic Analysis of Phenylurea Structures
Spectroscopic methods are fundamental in determining the molecular structure of 1-Phenyl-3-propylurea by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the phenyl group, the propyl chain, and the urea (B33335) N-H groups. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm). The protons of the propyl group would exhibit characteristic splitting patterns: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the nitrogen. The N-H protons of the urea moiety would appear as broad singlets. For the related compound, n-phenyl, n-propylurea, a triplet corresponding to the three protons of the methyl group is observed at a chemical shift (δ) of 1.0 ppm. scispace.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the urea group is typically found in the most downfield region of the spectrum (around 155-160 ppm). The carbons of the phenyl ring would appear in the aromatic region (δ 115-140 ppm). The three distinct carbon signals of the propyl group would be observed in the upfield region. For comparison, in N-propylurea, the carbon signals appear at approximately δ 11.1 (CH₃), δ 23.3 (CH₂), δ 41.5 (N-CH₂), and δ 160.7 (C=O). For this compound, the phenyl carbons would introduce additional signals in the aromatic region.
Two-dimensional (2D) NMR techniques, such as Rotating Frame Overhauser Effect Spectroscopy (ROESY), can be employed for more complex phenylurea structures to provide through-space correlation between protons, which helps in confirming the spatial arrangement of the substituents. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values may vary.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl C-H | 7.0 - 7.5 (m) | 118 - 139 |
| Urea N-H (Phenyl side) | Broad s | - |
| Urea N-H (Propyl side) | Broad s (t) | - |
| Urea C=O | - | ~157 |
| N-CH₂ (Propyl) | ~3.2 (q) | ~41 |
| -CH₂- (Propyl) | ~1.5 (sextet) | ~23 |
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. When ionized, the molecule breaks apart in a reproducible manner.
In a typical electron ionization (EI) mass spectrum, this compound (Molecular Weight: 178.23 g/mol ) would show a molecular ion peak (M⁺) at m/z 178. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for amides and aromatic compounds include α-cleavage (cleavage of the bond adjacent to a functional group) and rearrangements like the McLafferty rearrangement. researchgate.net
Expected fragmentation for this compound would involve cleavage of the C-N bonds and bonds within the propyl chain. A significant fragment would likely be the phenyl isocyanate radical cation at m/z 119, resulting from the cleavage of the N-propyl bond. Another prominent peak could correspond to the anilinium ion at m/z 93.
Table 2: Potential Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 178 | [C₁₀H₁₄N₂O]⁺ | Molecular Ion (M⁺) |
| 119 | [C₆H₅NCO]⁺ | Cleavage of N-propyl bond |
| 93 | [C₆H₅NH₂]⁺ | Phenylamine cation |
| 92 | [C₆H₅N]⁺ | Loss of H from phenylamine cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating phenylurea compounds from complex mixtures and for their quantification.
High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of phenylurea herbicides due to their thermal instability, which makes gas chromatography unsuitable. nih.gov The standard approach, such as EPA Method 532, utilizes reversed-phase chromatography with a C18 column. spectrabase.com
The separation is typically achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a gradient elution to resolve multiple components. hmdb.ca Detection is commonly performed using an ultraviolet (UV) detector, with a monitoring wavelength around 245 nm where the phenylurea chromophore absorbs strongly. hmdb.ca For enhanced sensitivity and specificity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). spectrabase.comhmdb.ca
Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique used for separating both neutral and charged molecules. It is particularly useful for the simultaneous separation of mixtures of different herbicide classes, such as phenylureas and phenoxyalkyl acids. scispace.comuu.nl
In MECC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles. The separation mechanism is based on the differential partitioning of the analytes between the aqueous buffer phase and the hydrophobic interior of the micelles. scispace.com This technique offers high separation efficiency and can resolve complex mixtures of phenylurea herbicides in a single run. uu.nl
Advanced Structural Elucidation Methods
For unambiguous structure determination, especially for novel compounds or complex samples, advanced analytical methods are employed.
Tandem Mass Spectrometry (MS/MS): This technique, often coupled with HPLC, provides a higher degree of certainty in compound identification. hmdb.ca In an MS/MS experiment, a specific ion from the first mass spectrometer (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting fragment ions are analyzed in a second mass spectrometer. This provides a characteristic fragmentation "fingerprint" that is highly specific to the compound's structure, enabling its detection and confirmation even at trace levels in complex matrices like soil or urine. spectrabase.comuu.nl
X-ray Crystallography: When a single crystal of the compound can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. google.com This technique measures the diffraction pattern of X-rays passing through the crystal, which allows for the calculation of the precise positions of every atom in the molecule and the bond lengths and angles between them. Studies on related phenylurea derivatives have utilized X-ray crystallography to confirm molecular conformations and intermolecular interactions, such as hydrogen bonding. spectrabase.commzcloud.org
X-Ray Diffraction Studies of Phenylurea Analogues
X-ray diffraction (XRD) is a powerful technique for elucidating the three-dimensional atomic arrangement of crystalline solids. While specific crystallographic data for this compound is not detailed in the provided research, extensive XRD studies on its analogues, such as N-phenylurea and other derivatives, offer significant insights into the structural characteristics of this class of compounds. These studies reveal common hydrogen bonding motifs, molecular packing, and the influence of substituents on the crystal lattice.
Furthermore, single-crystal X-ray studies of inclusion complexes, for instance between β-cyclodextrin and the phenylurea herbicide cycluron (B1210594), provide detailed information on intermolecular interactions. researchgate.net These analyses show that complexation is often stabilized by a combination of hydrogen bonds and other weak interactions, with a common 1:1 stoichiometry observed in solution. researchgate.net Powder X-ray diffraction (PXRD) is also a valuable tool, used to confirm the formation of new crystalline phases, such as in the case of inclusion compounds formed by kneading or other methods. researchgate.netresearchgate.net For example, PXRD was used to confirm complexation between γ-cyclodextrin and cycluron in the solid state. researchgate.net
The structural analysis of metal complexes incorporating Schiff bases derived from phenyl-containing compounds also provides relevant crystallographic information. spuvvn.edu These studies determine crystal systems and space groups, such as monoclinic or triclinic systems, for the coordinated structures. spuvvn.edu Although computational models have been suggested for some complex phenylurea derivatives like 4,4'-Methylenebis(3-phenyl-1-propylurea), experimental X-ray diffraction data for many such analogues remains unavailable. vulcanchem.com
Conformational Analysis and Rotational Barriers
The conformational landscape of phenylurea derivatives is primarily defined by the rotational barriers around key single bonds, particularly the C(sp²)-N and N-C(aryl) bonds. Computational studies, utilizing methods like B3LYP and MP2, have provided detailed potential energy surfaces (PES) for phenylurea and related alkylureas. nih.govacs.orgelectronicsandbooks.com
For phenylurea, analysis reveals that the lowest energy conformation is a trans isomer with a syn geometry. nih.govacs.orgelectronicsandbooks.com This is in contrast to simple alkylureas, which tend to favor anti geometries. nih.govacs.org The syn conformation in phenylurea is stabilized by the potential for extended conjugation and a weak intramolecular hydrogen bond between the carbonyl group and an ortho-hydrogen of the phenyl ring. researchgate.net The geometries optimized through these computational methods show good agreement with experimental data obtained from crystal structures. nih.govacs.org
The rotation around the C(sp²)-N bond in phenylurea is significantly hindered, with a calculated barrier of approximately 8.6–9.4 kcal/mol. acs.orgelectronicsandbooks.com This is slightly higher than the barrier in unsubstituted urea (8.2 kcal/mol). acs.orgelectronicsandbooks.com The rotation of the phenyl group itself, around the N-C(aryl) bond, has a much lower barrier. At the MP2 level of theory, the maximum rotational barrier for the phenyl group is predicted to be 2.4 kcal/mol. nih.govacs.orgelectronicsandbooks.com This relatively low barrier suggests considerable rotational freedom of the phenyl ring at room temperature.
The table below summarizes the calculated maximum rotational barriers for various substituent groups in urea derivatives, as determined by computational chemistry at the MP2 level of theory. acs.orgelectronicsandbooks.com
| Substituent Group | Maximum Rotational Barrier (kcal/mol) |
| Methyl | 0.9 |
| Ethyl | 6.2 |
| Isopropyl | 6.0 |
| tert-Butyl | 4.6 |
| Phenyl | 2.4 |
These theoretical findings are crucial for understanding the molecule's dynamic behavior and its interactions in various chemical and biological contexts. The energy barriers associated with conformational changes, such as the interchange between syn and anti forms, can be significant. For the phenylurea herbicide fenuron, a high energy barrier of about 7 kcal/mol has been reported for this conformational interchange. researchgate.net
Structure Activity Relationships Sar and Structure Kinetic Relationships Skr
Elucidation of Structure-Activity Relationships for Phenylurea Derivatives
The biological and chemical activity of phenylurea derivatives is intricately linked to their molecular structure. The core phenylurea scaffold consists of a phenyl group and a urea (B33335) moiety, both of which can be modified with various substituents to modulate activity.
Systematic modifications of the phenylurea structure have revealed key determinants for their activity. The nature, position, and size of substituents on both the phenyl ring and the urea nitrogen atoms can dramatically influence the compound's potency and mechanism of action. nih.govnih.gov
Modifications on the Phenyl Ring: The substitution pattern on the phenyl ring is a critical factor. For instance, in studies on CNS depressant effects, 4-substituted derivatives were found to be more active than their 2-substituted counterparts. itmedicalteam.pl This difference is often attributed to steric hindrance and the "ortho effect" in the 2-substituted compounds, which can interfere with receptor binding. itmedicalteam.pl In the context of antitumor agents, the introduction of a 3-haloacylamino chain on the phenyl ring showed that a bromoacetyl group (-CH2Br) conferred greater potency than a bromoethyl group (-CHBrCH3). nih.govresearchgate.net Furthermore, for complement inhibitory activity, electron-donating groups on the phenyl ring generally resulted in better activity, whereas electron-withdrawing groups led to a significant decrease in potency. nih.gov
Modifications on the Urea Moiety: The substituents on the nitrogen atoms of the urea group also play a significant role. In the development of antitumor agents, it was found that the N'-substituent was not essential for activity, but an appropriate alkyl substitution could enhance the anticancer effects. nih.govresearchgate.net For inhibitors of the complement system, modifying the N-substituents revealed that the size of the group has a substantial impact on activity. For example, substituting a methyl group with ethyl or allyl groups at a specific position resulted in a 9- to 28-fold improvement in activity. nih.gov
| Parent Compound/Series | Modification | Impact on Activity | Activity Type |
| Phenylurea Diamides | Substitution at position 4 vs. position 2 on the phenyl ring | 4-substituted derivatives are more active | CNS Depression itmedicalteam.pl |
| N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas | 3-haloacylamino chain: -CH2Br vs. -CHBrCH3 | -CH2Br substituent shows higher potency | Antitumor nih.govresearchgate.net |
| 1-Phenyl-3-(1-phenylethyl)urea Derivatives | Substitution on the phenyl ring: Electron-donating vs. Electron-withdrawing groups | Electron-donating groups enhance activity | Complement Inhibition nih.gov |
| 1-Phenyl-3-(1-phenylethyl)urea Derivatives | N-substituent modification: Ethyl or Allyl vs. Methyl | Ethyl and Allyl groups improve activity 9-28 fold | Complement Inhibition nih.gov |
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. fiveable.me For phenylurea derivatives, pharmacophore models have been developed to understand their binding modes and to guide the design of new, more potent compounds. researchgate.net
A typical pharmacophore for phenylurea derivatives includes key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.netresearchgate.net For example, a five-point pharmacophore model for benzoyl urea derivatives with antiproliferative activity identified one hydrogen bond acceptor, two hydrogen bond donors, one hydrophobic feature, and one aromatic ring as crucial for activity. researchgate.net The urea moiety itself is a key structural element, with the NH groups acting as hydrogen bond donors and the carbonyl oxygen as a hydrogen bond acceptor. The phenyl ring often participates in hydrophobic or π-π stacking interactions within the target's binding site. mdpi.com These models serve as powerful tools in virtual screening to identify novel compounds with desired biological activity. dovepress.com
Investigation of Structure-Kinetic Relationships
Structure-Kinetic Relationships (SKR) explore how the chemical structure of a compound influences its kinetic properties, such as reaction rates. The hydrolysis of phenylureas, a key process in their environmental degradation, is significantly affected by their structure. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov
The development of a QSAR model involves several steps. First, a dataset of molecules with known biological activities is compiled. nih.gov Then, for each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties (e.g., LogP, molecular refractivity, dipole moment). nih.gov
Various statistical methods are employed to build the QSAR model, which correlates the descriptors with the biological activity. nih.gov These methods can range from simple linear regression to more complex machine learning algorithms like partial least squares, genetic algorithms, and support vector machines. nih.gov The goal is to create a predictive model that can accurately estimate the activity of new, untested compounds based solely on their structure. youtube.com For instance, 3D-QSAR models, which consider the three-dimensional conformation of molecules, have been successfully developed for phenylurea derivatives to provide insights into their interaction with biological targets. researchgate.net
QSAR models provide quantitative correlations that explain how specific structural features influence activity. For example, a QSAR study on 1-(benzoyloxy)urea derivatives identified a correlation where the cytotoxic activity was dependent on electronic (σ) and steric (Es) parameters of the substituents. researchgate.net
These models can reveal that properties like hydrophobicity (often represented by LogP) and the electronic nature of substituents on the phenyl ring are critical for activity. In many cases, an optimal level of hydrophobicity is required for efficient transport to the target site, while electronic effects influence the strength of binding interactions. By analyzing the coefficients of the descriptors in the QSAR equation, researchers can determine whether a particular property has a positive or negative impact on the biological activity, thus guiding the rational design of more effective phenylurea derivatives. researchgate.net
Mechanistic Investigations of Interactions Involving Phenylurea Compounds
Enzyme Inhibition Mechanisms
Phenylurea derivatives have been identified as inhibitors for a diverse array of enzymes. The mechanism through which they exert their inhibitory effects can vary, encompassing competitive, non-competitive, and mixed-mode inhibition, depending on the specific enzyme and the structure of the inhibitor.
Competitive inhibition occurs when an inhibitor molecule directly competes with the substrate for binding to the enzyme's active site. This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the reaction. Studies on novel Schiff bases derived from 1,3-diphenylurea (B7728601) have identified them as potent, competitive inhibitors of α-glucosidase, an enzyme targeted for managing diabetes. nih.gov In this mechanism, the urea-based inhibitor resembles the substrate and binds reversibly to the active site, thereby blocking the substrate from binding and preventing catalysis. nih.govyoutube.com The effectiveness of the competitive inhibitor is dependent on its affinity for the active site relative to that of the substrate. youtube.com
Kinetic analysis of the most potent 1,3-diphenylurea derivative in one study confirmed its competitive mode of inhibition against α-glucosidase, with a determined inhibition constant (Ki) of 3.96 ± 0.0048 μM. nih.gov Molecular docking investigations further supported these findings, showing favorable interactions between the inhibitor and the active site residues of the enzyme. nih.gov
In contrast to competitive inhibition, non-competitive and mixed inhibition involve the inhibitor binding to a site on the enzyme other than the active site, known as an allosteric site. wikipedia.org
Non-competitive inhibition is a specific case where the inhibitor binds with equal affinity to both the free enzyme and the enzyme-substrate (ES) complex. wikipedia.org This binding reduces the enzyme's turnover number (kcat) but does not affect substrate binding, resulting in a decrease in Vmax while the Km remains unchanged. wikipedia.orglibretexts.org This type of inhibition effectively reduces the concentration of functional enzyme. wikipedia.org
Mixed inhibition , a more general case, also involves the inhibitor binding to an allosteric site, but it has different affinities for the free enzyme and the ES complex. libretexts.orgreddit.com This results in a decrease in the apparent Vmax and a change (either an increase or decrease) in the apparent Km. reddit.com If the inhibitor has a higher affinity for the free enzyme, the apparent Km increases. Conversely, if it binds more readily to the ES complex, the apparent Km decreases. reddit.com Mixed-type inhibition is a common regulatory mechanism in biological systems. nih.gov
The distinction between these modes is crucial for understanding the inhibitor's effect on enzyme kinetics. While pure non-competitive inhibition is relatively rare, mixed inhibition is observed more frequently and can be caused by various underlying mechanisms, including inhibitors binding to different forms of the enzyme during the catalytic cycle. libretexts.orgnih.gov
Table 1: Comparison of Inhibition Modes
| Inhibition Type | Binds To | Effect on Vmax | Effect on Km |
|---|---|---|---|
| Competitive | Enzyme's Active Site | Unchanged | Increases |
| Non-competitive | Allosteric site (equal affinity for E and ES) | Decreases | Unchanged |
| Mixed | Allosteric site (unequal affinity for E and ES) | Decreases | Increases or Decreases |
This table provides a summary of the kinetic effects of different modes of enzyme inhibition.
The structural features of phenylurea compounds allow them to target a variety of enzymes implicated in different physiological and pathological processes.
α-Glucosidase: As previously mentioned, 1,3-diphenylurea derivatives have been shown to be potent competitive inhibitors of α-glucosidase, suggesting their potential in managing carbohydrate absorption and blood glucose levels. nih.gov
Complement System: A series of 1-phenyl-3-(1-phenylethyl)urea derivatives were identified as novel and potent inhibitors of the complement system, a key component of the innate immune response. nih.gov The lead compound, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, showed moderate complement inhibition with a half-maximal inhibitory concentration (IC50) of 50 μM. nih.gov Structural modifications led to the identification of highly potent inhibitors, with one optimized compound demonstrating an IC50 value as low as 13 nM. nih.gov
Cytochrome P-450 (CYP) Enzymes: These enzymes are central to drug metabolism and steroid biosynthesis. nih.gov Phenyl-containing compounds can act as inhibitors of CYP enzymes. For instance, (20R)-20-phenyl-5-pregnene-3β,20-diol was found to be a potent, reversible, and competitive inhibitor of cytochrome P-450scc (cholesterol side-chain cleavage enzyme), with an apparent Ki of 30 nM. nih.gov This indicates a very high affinity for the enzyme's substrate-binding site. nih.gov
Hypoxia-Inducible Factor-1α (HIF-1α): Some 1-phenylurea (B166635) derivatives have been investigated as inhibitors of HIF-1α accumulation, a key factor in tumor survival under hypoxic conditions. researchgate.net
Receptor Binding and Molecular Recognition Studies
The ability of phenylurea compounds to interact with biological targets is fundamentally governed by molecular recognition, which relies on a combination of nonbonded interactions.
The diarylurea scaffold is a common motif in kinase inhibitors, where it acts as a hydrogen-bonding surrogate that interacts with key residues in the protein's binding pocket. The interaction profile of diaryl ureas within their target proteins is mediated by a variety of nonbonded forces. mdpi.com
Key interactions include:
Hydrogen Bonding: The urea (B33335) moiety itself is an excellent hydrogen bond donor and acceptor, forming critical connections with the protein backbone.
π-Based Interactions: Aromatic rings in the phenylurea structure facilitate π-π stacking, CH-π, and cation-π interactions with aromatic residues (like phenylalanine and tryptophan) in the binding site, significantly strengthening the ligand-receptor complex. mdpi.com
A data mining study of diaryl urea-protein complexes revealed that hydrogen bonding and π-based interactions are the dominant contributors to binding affinity and specificity. mdpi.com For example, aromatic R groups on the urea scaffold introduce significant π-π stacking interactions, which are present in nearly 75% of the complexes analyzed. mdpi.com
Table 2: Dominant Nonbonded Interactions in Diaryl Urea-Protein Complexes
| Interaction Type | Description | Key Residues Involved |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between H and an electronegative atom (O, N). | Backbone amides/carbonyls |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine (F), Tryptophan (W) |
| CH-π Interactions | Interaction of a soft acid (C-H) with a soft base (π-system). | Various |
| Cation-π Interactions | Electrostatic interaction between a cation and a π-system. | Lysine (K), Arginine (R) |
This table summarizes the primary forces governing the molecular recognition of diaryl ureas by protein targets, based on a data mining study. mdpi.com
Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. chemrxiv.org The urea functional group is particularly effective in designing synthetic receptors for anions due to the polarized N-H bonds that can act as hydrogen bond donors.
Urea-based receptors can form strong and selective interactions with various anions, particularly oxyanions. For example, molecularly imprinted polymers created using a phenylurea-based functional monomer demonstrated the ability to bind anions like phenyl phosphonic acid (PPA) with high affinity. nih.gov The binding is primarily driven by hydrogen bonding between the urea N-H groups and the anionic guest. nih.gov
Role of Hydrogen Bonding and Proton Transfer in Recognition
The recognition of molecules by phenylurea compounds is fundamentally governed by non-covalent interactions, primarily hydrogen bonding and, in certain contexts, proton transfer. The urea moiety, characterized by two N-H groups and a carbonyl group (C=O), is a potent hydrogen bond donor and acceptor. This dual nature allows for the formation of stable complexes with a variety of guest molecules.
The strength of hydrogen bonding in ureas can be modulated by the substituents on the nitrogen atoms. The phenyl group, for instance, is known to withdraw electron density from the N-H group, which can enhance the hydrogen-bond donor strength through π-resonance assistance, making the N-H groups more positively polarized (δ+) nih.gov. The introduction of electron-withdrawing groups on the phenyl ring can further amplify this effect, leading to stronger hydrogen-bond interactions nih.gov. In contrast, thioureas, where the carbonyl oxygen is replaced by sulfur, have also been investigated. While initially predicted to form stronger hydrogen bonds, studies have shown that thioureas with 3,5-bistrifluorophenyl groups are weaker hydrogen bond donors than their urea counterparts researchgate.net.
Hydrogen bonds are relatively weak interactions, typically with binding energies ranging from 5 to 30 kJ/mol nih.gov. Consequently, for stable molecular assemblies, multiple hydrogen bonds are often necessary. The spatial arrangement of the hydrogen bond donor and acceptor sites is as crucial as the number of bonds formed nih.gov.
Proton transfer is another critical mechanism, particularly in the excited state. Studies on various urea derivatives have shown that upon photoexcitation, intermolecular proton transfer can occur, leading to the formation of a tautomer. This process is influenced by the molecular structure and the presence of proton acceptors researchgate.net. For instance, in a study of phenyl urea, the proton transfer between the two nitrogen atoms (N1 and N3) was investigated using Density Functional Theory (DFT) nih.gov. The study found that intermolecular proton transfer was the primary mode of transfer at 300 K nih.gov. In the presence of anions like acetate, some anthracene-diurea compounds can form a complex through hydrogen bonding in the ground state, which then leads to tautomer formation via excited-state intermolecular proton transfer (ESIPT) upon irradiation nih.gov. The rate of this proton transfer can be influenced by the extent of π-conjugation in the molecule rsc.org.
Table 1: Factors Influencing Hydrogen Bonding in Phenylurea Derivatives
| Factor | Influence on Hydrogen Bonding Strength | Reference |
| Phenyl Group | Withdraws electron density, enhancing N-H donor strength through π-resonance. | nih.gov |
| Electron-withdrawing substituents on phenyl ring | Further increases the positive charge on N-H groups, strengthening the interaction. | nih.gov |
| Replacement of Carbonyl Oxygen with Sulfur (Thiourea) | Can lead to weaker hydrogen bonds in some substituted compounds. | researchgate.net |
| Multiple Hydrogen Bonds | Necessary for the formation of stable non-covalent molecular assemblies. | nih.gov |
Adsorption Mechanisms in Applied Contexts (e.g., Corrosion Inhibition)
Phenylurea derivatives have been investigated as effective corrosion inhibitors for various metals, such as mild steel, in acidic environments icrc.ac.irsciensage.info. Their inhibitory action is attributed to their adsorption onto the metal surface, forming a protective layer that impedes the corrosion process. The mechanism of adsorption is influenced by the molecular structure of the inhibitor, the nature of the metal surface, and the corrosive medium.
The adsorption of phenylurea compounds on a metal surface can occur through physical adsorption (physisorption) or chemical adsorption (chemisorption). Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the sharing of electrons between the inhibitor and the metal, leading to the formation of a coordinate-type bond.
The presence of heteroatoms such as nitrogen and oxygen, as well as aromatic rings in the structure of phenylurea derivatives, plays a crucial role in the adsorption process. The lone pair of electrons on the nitrogen and oxygen atoms can be shared with the vacant d-orbitals of the metal atoms, facilitating chemisorption sciensage.info. The π-electrons of the phenyl ring can also interact with the metal surface.
Computational studies using Density Functional Theory (DFT) have been employed to elucidate the adsorption mechanism and correlate the molecular properties of phenylurea derivatives with their inhibition efficiency. These studies calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, while a lower ELUMO value suggests a higher affinity to accept electrons from the metal.
The adsorption of these inhibitors often follows a specific adsorption isotherm, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface icrc.ac.irmdpi.com. The effectiveness of the inhibition is also dependent on the concentration of the inhibitor, with efficiency generally increasing with concentration up to a certain point sciensage.info.
Table 2: Key Factors in the Adsorption of Phenylurea Derivatives for Corrosion Inhibition
| Feature of Phenylurea Derivative | Role in Adsorption | Adsorption Type | Reference |
| Nitrogen and Oxygen Heteroatoms | Lone pair of electrons can be shared with vacant metal d-orbitals. | Chemisorption | sciensage.info |
| Phenyl Ring | π-electrons can interact with the metal surface. | Chemisorption/Physisorption | sciensage.info |
| Electron-donating/withdrawing groups | Can modify the electron density at the adsorption centers, influencing interaction strength. | Chemisorption | icrc.ac.irmdpi.com |
| Molecular Geometry | A nearly flat disposition over the metal surface allows for maximum contact and interaction. | Chemisorption/Physisorption | mdpi.com |
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules. These methods are fundamental in predicting reactivity, spectroscopic properties, and intermolecular forces.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For compounds structurally related to 1-Phenyl-3-propylurea, DFT has been utilized to explore various chemical properties.
One area of investigation for the parent compound, phenyl urea (B33335), involves the study of proton transfer between its nitrogen atoms, a crucial process in certain synthetic pathways. nih.gov DFT calculations have been used to investigate the pathways of this proton transfer, revealing that intermolecular transfer is the primary mechanism at room temperature. nih.gov
Furthermore, DFT at the B3LYP/6-31+G(d,p) level of theory has been applied to study the corrosion inhibition potential of some phenyl-urea derivatives. academicjournals.org These studies calculate various quantum chemical parameters to predict the efficiency of these compounds as corrosion inhibitors. academicjournals.org The analysis of molecular descriptors like the Fukui function helps in identifying potential sites for nucleophilic and electrophilic attacks. academicjournals.org
Table 1: Key Quantum Chemical Parameters Calculated via DFT for Phenyl-Urea Derivatives
| Parameter | Description | Relevance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of a molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of a molecule. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to the chemical reactivity and stability of the molecule. |
| Fukui Functions | Describe the electron density change when the number of electrons changes. | Identify the most reactive sites for nucleophilic and electrophilic attacks. academicjournals.org |
| Adsorption Energy | The energy released when a molecule is adsorbed onto a surface. | Predicts the strength of interaction between an inhibitor and a metal surface. academicjournals.org |
Ab initio and semi-empirical methods are alternative approaches to quantum chemical calculations. Semi-empirical methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations, making them significantly faster than ab initio methods. wikipedia.org This efficiency allows for the treatment of larger molecules. wikipedia.orguomustansiriyah.edu.iq
Common semi-empirical methods include AM1 (Austin Model 1) and PM3 (Parametric Model number 3). uomustansiriyah.edu.iquni-muenchen.dempg.de These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.dempg.de PM3 is a reparameterization of AM1 and is noted for its treatment of non-bonded interactions, making it well-suited for organic molecules. uomustansiriyah.edu.iqnih.gov These methods are widely used to calculate properties such as heats of formation, molecular geometries, and dipole moments. uomustansiriyah.edu.iq
Ab initio calculations, while more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental parameters. mpg.de They provide a more rigorous, convergent path to the exact solution of the Schrödinger equation. mpg.de For molecules related to this compound, ab initio geometry optimizations have been performed to compare with experimental data and support spectral analyses. researchgate.net
Table 2: Comparison of Common Semi-Empirical Methods
| Method | Underlying Approximation | Key Features | Primary Applications |
|---|---|---|---|
| MNDO | NDDO | One of the earlier NDDO-based methods. | Calculation of heats of formation, geometries, dipole moments. uomustansiriyah.edu.iq |
| AM1 | NDDO | An improvement on MNDO with modified core repulsion function. | Widely used for organic molecules. mpg.de |
| PM3 | NDDO | A reparameterization of AM1 with parameters fitted to a larger dataset. uomustansiriyah.edu.iqmpg.denih.gov | Primarily used for organic molecules; generally better for hydrogen bonds than AM1. |
| RM1 | NDDO | A reparameterization of AM1 using a more extensive set of training data. nih.gov | Improved accuracy for various molecular properties. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
MD simulations provide detailed insights into the intermolecular interactions that govern the behavior of this compound with its environment. These simulations can model non-covalent interactions such as hydrogen bonds and hydrophobic contacts, which are crucial for understanding protein-ligand binding and molecular recognition. nih.gov By tracking the trajectories of atoms over time, MD can reveal the stability of these interactions. nih.gov For instance, in protein-ligand complexes, MD simulations are used to calculate the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), which provide measures of the stability of the complex and the flexibility of individual residues, respectively. nih.govunimi.it
To predict the behavior of a molecule in a specific environment, MD simulations often place the molecule in a simulation box filled with solvent molecules, typically water, to mimic physiological conditions. nih.gov The system is then neutralized with ions and subjected to energy minimization before the production simulation. nih.gov This setup allows for the study of how the solute interacts with the solvent, its diffusion characteristics, and its behavior at interfaces, such as a lipid bilayer. semanticscholar.org Such simulations can predict how a molecule like this compound might partition between aqueous and non-polar environments or permeate through a cell membrane. semanticscholar.org
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to predict how a ligand, such as a phenylurea derivative, interacts with the binding site of a protein target.
The process involves preparing the 3D structure of the protein and the ligand. nih.gov The ligand's conformation is then sampled and scored within the defined binding pocket of the protein. mdpi.com Studies on novel phenyl-urea derivatives have used molecular docking to predict their binding modes with targets like glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ), which are involved in metabolic regulation. researchgate.net Similarly, pyridin-2-yl urea derivatives have been docked into the binding pocket of Apoptosis signal-regulating kinase 1 (ASK1) to predict key interactions, such as hydrogen bonds with residues like Lys709 and Val757. mdpi.com These docking studies help to rationalize the structure-activity relationships of compounds and guide the design of more potent analogs. mdpi.comresearchgate.net
Table 3: Example of Molecular Docking Results for a Phenyl-Urea Derivative
| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| PPARγ | Phenyl-urea derivative 2a | -7.72 | ARG 288, GLU 343, SER 342 | Hydrogen Bond researchgate.net |
| ASK1 | Selonsertib (related urea compound) | Not specified | Lys709, Val757, Leu810 | Hydrogen Bond, CH-π Interaction mdpi.com |
Prediction of Conformational Preferences and Energy Landscapes
Computational chemistry and molecular modeling serve as powerful tools to predict the three-dimensional arrangement of atoms in a molecule and the energy associated with different spatial orientations, known as conformations. This information is crucial for understanding a molecule's physical properties, reactivity, and biological activity. For this compound, the conformational landscape is primarily defined by the rotation around several key single bonds.
The conformational preferences of N-alkyl-N'-aryl ureas are complex, with the potential for different isomers to exist based on the orientation of the substituents relative to the carbonyl group. Research on analogous molecules, such as ethylurea (B42620) and phenylurea, provides significant insight into the likely conformational behavior of this compound. Studies employing density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) have elucidated the potential energy surfaces (PES) associated with bond rotations in these types of molecules acs.orgscilit.comacs.orgosti.gov.
The central urea moiety can exist in different isomeric forms, with the trans-cis conformation often being the most stable for N,N'-disubstituted ureas nih.gov. The stability of different conformers is influenced by factors such as steric hindrance and the potential for intramolecular hydrogen bonding.
The energy landscape of this compound is largely dictated by the rotational barriers of the bonds connecting the phenyl and propyl groups to the urea nitrogen atoms. By analyzing simpler, related molecules, we can extrapolate the key features of this landscape.
Rotation of the Propyl Group: The rotation around the N-C(propyl) bond is analogous to that in ethylurea. Computational studies on ethylurea have shown a significant energy barrier to rotation. For the ethyl group, the maximum barrier to rotation is predicted to be 6.2 kcal/mol at the MP2 level of theory acs.orgscilit.comacs.orgosti.gov. This barrier arises from the steric interactions between the alkyl group and the rest of the molecule as it rotates. The most stable conformations, or energy minima, correspond to staggered arrangements that minimize these steric clashes.
Rotation around the C-N Bonds of the Urea Core: Rotation around the C-N bonds within the urea functional group is more hindered due to the partial double bond character of these bonds. For both alkylureas and phenylurea, this rotational barrier is in the range of 8.6-9.4 kcal/mol acs.orgscilit.comacs.org.
The following table summarizes the key rotational energy barriers in molecules analogous to this compound, providing an estimate of the conformational energy landscape.
| Rotational Barrier Data for Analogous Substituted Ureas | |
| Rotation | Analogous Molecule |
| N-C(propyl) | Ethylurea |
| N-C(phenyl) | Phenylurea |
| C-N (urea core) | Alkylureas/Phenylurea |
These computational predictions highlight the flexibility and conformational preferences of the this compound molecule, which are essential for understanding its interactions in a chemical or biological system. The energy landscape is characterized by distinct, stable conformations separated by surmountable energy barriers.
Advanced Applications and Future Research Directions
Functional Materials Based on Phenylurea Derivatives
The ability of the phenylurea moiety to form strong, directional hydrogen bonds makes it an excellent candidate for designing self-assembling systems and functional materials. This has led to significant research into its incorporation into nanomaterials.
The surface modification of nanoparticles with phenylurea derivatives can impart specific functionalities, enabling targeted applications. For instance, nanoparticles have been functionalized with urea-based inhibitors to target specific biological entities like the prostate-specific membrane antigen (PSMA), which is expressed on prostate cancer cells. nih.gov This approach combines the targeting ability of the urea-based molecule with the enhanced permeability and retention (EPR) effect of nanoparticles, potentially leading to more effective drug delivery systems. nih.gov
Another application involves the development of biosensors. Gold nanoparticles functionalized with antibodies specific to phenylurea herbicides, such as diuron, have been used to create colorimetric immunoassays for their direct detection. researchgate.net This demonstrates the potential for creating rapid and sensitive diagnostic tools for environmental monitoring. Research has also explored the synthesis of hybrid nanoparticles from functional derivatives of 3-aminopropyltrimethoxysilane, including those containing phenylurea groups capable of forming hydrogen bonds. researchgate.net
The hydrogen-bonding capabilities of the phenylurea group are crucial in controlling the assembly and morphology of functional materials. In the context of phenylurea-functionalized nanoparticles, the aggregation profile can be precisely controlled. For example, in the colorimetric immunoassay using antibody-functionalized gold nanoparticles, the aggregation of the nanoprobes is induced by salt concentration and modulated by the presence of the target antigen (diuron). researchgate.net The study of this aggregation is performed using techniques like transmission electron microscopy (TEM) and dynamic light scattering (DLS). researchgate.net
Similarly, studies on phenyl urea-based organosilica particles have investigated the effects of precursor structure and polycondensation conditions on the properties of the resulting hybrid nanoparticles. researchgate.net The formation of colloidal solutions of low-disperse, submicron-sized clusters of nanoparticles can be achieved and controlled, with the final morphology being close to spherical. researchgate.net This control over aggregation and shape is fundamental for the application of these materials in areas like solid-phase microextraction. researchgate.net
Phenylurea Compounds in Corrosion Inhibition Technologies
Phenylurea derivatives have emerged as effective corrosion inhibitors, particularly for protecting metals like carbon steel in acidic environments commonly found in industrial processes such as acid pickling and oil and gas exploration. nih.govresearchgate.net
The design of phenylurea-based corrosion inhibitors leverages the presence of electron-rich heteroatoms (nitrogen and oxygen) and the aromatic phenyl ring in their structure. nih.govscu.edu.cn These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents. google.com Researchers have synthesized and evaluated numerous derivatives, demonstrating their high inhibition efficiency. For example, a novel bis-phenylurea-based aliphatic amine (BPUA) showed an outstanding performance, with an efficiency of 95.1% at a concentration of 50 mg L−1 at 25 °C for carbon steel in 1.0 M HCl. nih.gov Other studies have shown that phenylurea derivatives can achieve inhibition efficiencies exceeding 95% at low concentrations. researchgate.net The performance of these inhibitors is typically evaluated using electrochemical methods and weight loss experiments. nih.govscu.edu.cn
Performance of Phenylurea-Based Corrosion Inhibitors
| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| bis-phenylurea-based aliphatic amine (BPUA) | Carbon Steel | 1.0 M HCl | 50 mg L-1 | 95.1 | nih.gov |
| 1,3-bis(1-phenylethyl) urea (B33335) | Carbon Steel | 1.0 M HCl | 80 mg L-1 | ~72 | nih.gov |
| Phenyl thiourea (B124793) (PHTU) | 20# Steel | 15% HCl | 2 mmol/L | >83 | scu.edu.cn |
| Benzoyl thiourea (BOTU) | 20# Steel | 15% HCl | 2 mmol/L | >83 (Better than PHTU) | scu.edu.cn |
| OMP, OMP-1, OMP-2 (diazinyl derivatives) | Q235 Steel | 1 M HCl | 0.2 mM | >95 | researchgate.net |
The protective action of phenylurea inhibitors is attributed to their adsorption on the metal surface. kenkyugroup.org This adsorption process can involve both physical (physisorption) and chemical (chemisorption) interactions. nih.govscu.edu.cn Physisorption occurs through electrostatic attraction between the protonated inhibitor molecules and the charged metal surface. scu.edu.cn Chemisorption involves the sharing of electrons between the heteroatoms (N, O) and the phenyl group's π-electrons with the empty d-orbitals of iron atoms, forming a coordinate bond. scu.edu.cn
Adsorption studies often show that the process follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. nih.govresearchgate.netscu.edu.cn The mechanism is typically a mixed-type, meaning the inhibitors affect both the anodic metal dissolution and cathodic hydrogen evolution reactions. researchgate.net Theoretical studies using Density Functional Theory (DFT) are also employed to correlate the molecular structure of the inhibitors with their performance and to understand the adsorption mechanism at a quantum chemical level. kenkyugroup.org
Broader Applications in Chemical Biology and Drug Discovery Research
The urea functionality is a key structural motif in numerous bioactive compounds and clinically approved drugs. nih.gov Consequently, phenylurea derivatives are extensively investigated in medicinal chemistry for their potential as therapeutic agents targeting a wide range of diseases. nih.govdrugbank.com
Their versatility allows for structural modifications to optimize binding to biological targets and improve pharmacokinetic properties. nih.govnih.gov For example, a series of 1-phenyl-3-(1-phenylethyl)urea derivatives were identified as potent inhibitors of the complement system, a key part of the innate immune system. nih.gov Through structural modifications, researchers were able to develop compounds with excellent inhibitory activity, reaching IC₅₀ values as low as 13 nM. nih.gov
Phenylurea derivatives have also been designed and synthesized as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an important immunotherapeutic target for cancer treatment. nih.gov Certain derivatives showed potent IDO1 inhibition with IC₅₀ values in the sub-micromolar range and demonstrated good oral bioavailability and anti-tumor efficacy in preclinical models. nih.gov Furthermore, diarylurea scaffolds incorporating the 1-phenyl-3-phenylurea moiety have been developed as dual inhibitors of c-MET and VEGFR-2, kinases involved in tumor growth and angiogenesis, showing potent cytotoxicity against cancer cell lines. nih.gov Other research has focused on synthesizing 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which have shown significant antiproliferative activity against various human cancer cell lines. mdpi.com
Biological Activity of Phenylurea Derivatives
| Compound Class/Derivative | Target/Activity | IC50 Value | Reference |
|---|---|---|---|
| 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea derivative (7l) | Complement Inhibition | 13 nM | nih.gov |
| Phenyl urea derivative (i12) | IDO1 Inhibition | 0.1-0.6 µM | nih.gov |
| 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) (2n) | c-MET Inhibition | 18 nM | nih.gov |
| 1,3-diphenylurea appended aryl pyridine (2n) | VEGFR-2 Inhibition | 24 nM | nih.gov |
| 1,3-diphenylurea appended aryl pyridine (2f) | c-MET Inhibition | 24 nM | nih.gov |
| 1,3-diphenylurea appended aryl pyridine (2f) | VEGFR-2 Inhibition | 35 nM | nih.gov |
Phenylurea Scaffolds in Inhibitor Design
The phenylurea scaffold is a significant structural motif in medicinal chemistry, frequently utilized in the design of potent inhibitors for a variety of biological targets. This framework's value lies in its specific geometry and hydrogen bonding capabilities, which allow for effective interaction with enzyme active sites. Researchers have successfully designed and synthesized numerous phenylurea derivatives that demonstrate significant inhibitory activity against enzymes implicated in diseases such as cancer and inflammatory conditions.
One area where phenylurea scaffolds have been prominent is in the development of kinase inhibitors. For instance, bis-aryl ureas have been developed as potent inhibitors of the B-RafV600E mutant kinase, a key target in melanoma. Docking studies of certain salicylaldoxime-containing urea derivatives have revealed crucial hydrogen bonding interactions with the hinge region of VEGFR-2, a receptor tyrosine kinase involved in angiogenesis. This has led to the development of potent VEGFR-2 inhibitors with IC50 values in the nanomolar range.
Another important target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune tolerance in cancer. A series of compounds based on the phenylurea scaffold were designed and synthesized as potential IDO1 inhibitors. Structure-activity relationship (SAR) studies on these derivatives revealed a strong preference for para-substitution on the phenyl ring. Halogen and small alkyl groups at the para-position were found to be favorable for inhibitory activity against IDO1.
Furthermore, 1-phenyl-3-(1-phenylethyl)urea derivatives have been identified as novel and potent inhibitors of the complement system, which is involved in various inflammatory and autoimmune diseases. Structural modifications of an initial hit compound led to the identification of analogues with significantly improved activity, demonstrating IC50 values as low as 13 nM. The research highlighted that these compounds inhibited the deposition of C9, a terminal component of the complement cascade.
The antiproliferative activity of new diarylurea derivatives based on a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold has also been investigated. Several of these compounds exhibited broad-spectrum antiproliferative activity against a panel of 60 human cancer cell lines, with some showing lethal effects on specific melanoma and renal cancer cell lines.
Table 1: Examples of Phenylurea-Based Inhibitors and their Biological Targets
| Compound/Series | Target | Reported Activity (IC50) | Therapeutic Area | Reference |
|---|---|---|---|---|
| Compound 116 (Salicylaldoxime-urea derivative) | VEGFR-2 | 0.50 nM | Cancer | |
| Compound 118 (Bis-aryl urea) | B-RafV600E | 12 nM | Cancer (Melanoma) | |
| Compound i12 (Phenylurea derivative) | IDO1 | 0.331 µM | Cancer | |
| Compound 7l (1-phenyl-3-(1-phenylethyl)urea derivative) | Complement C9 | 13 nM | Inflammatory Diseases | |
| Compounds 5a and 5d (1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives) | Various Cancer Cell Lines | Superior potency to paclitaxel (B517696) in 21 cell lines | Cancer |
Role of the Urea Moiety in Modulating Biological Activity
The urea moiety (–NH–CO–NH–) is a critical pharmacophore in drug design, largely due to its unique ability to act as both a hydrogen bond donor and acceptor. This dual capability allows it to form multiple, stable hydrogen bonds with protein and receptor targets, which is fundamental for molecular recognition and the resulting biological activity. The specific geometry of the urea group facilitates its role as a rigid linker that can correctly orient other pharmacophoric groups for optimal interaction with a biological target.
The hydrogen bonding capacity of the urea functionality is a key element in its interaction with various enzymes. For example, in the case of soluble epoxide hydrolase (sEH) inhibitors, the urea moiety plays a crucial role in the drug-target interaction. Similarly, in kinase inhibitors, the urea group often forms key hydrogen bonds with the hinge region of the kinase domain, a common feature observed in many clinically approved drugs like Sorafenib.
The biological activity of urea-containing compounds can be finely tuned by modifying the substituents on the nitrogen atoms. These modifications can influence the molecule's electronic properties, lipophilicity, and conformation, thereby affecting its potency, selectivity, and pharmacokinetic profile. For instance, introducing substituents at the ortho position of an N-aryl group can disrupt the planarity of the phenylurea derivative. This conformational change can pre-organize the molecule for better intermolecular hydrogen bonding with its target.
Q & A
Q. What are the established synthetic routes for 1-Phenyl-3-propylurea, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via urea bond formation between phenyl isocyanate and propylamine. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio), solvent selection (e.g., anhydrous THF or dichloromethane), and temperature (0–25°C). Catalytic bases like triethylamine may accelerate the reaction. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?
- NMR : H NMR shows phenyl proton resonances at δ 7.2–7.5 ppm and urea NH signals near δ 5.5–6.0 ppm. C NMR confirms the urea carbonyl at δ 155–160 ppm .
- FT-IR : Urea C=O stretch appears at ~1640–1680 cm, and N-H stretches at ~3200–3350 cm .
- X-ray crystallography : Monoclinic crystal systems (space group P21/c) with hydrogen-bonded urea motifs are common, as seen in related arylurea derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and OSHA-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable?
Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% peak area threshold. Melting point consistency (e.g., 120–125°C) and elemental analysis (±0.3% deviation from theoretical values) further confirm purity .
Q. What is the role of this compound in biological studies, particularly in enzyme inhibition assays?
It serves as a scaffold for developing enzyme inhibitors (e.g., complement system inhibitors). Researchers modify substituents on the phenyl or propyl groups to enhance binding affinity. Activity is validated via kinetic assays (e.g., IC determination) and molecular docking simulations .
Advanced Research Questions
Q. How can structural modifications of this compound improve its pharmacological activity, and what computational tools aid in rational design?
- Modifications : Introducing electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring enhances steric and electronic interactions with target proteins. Alkyl chain elongation (e.g., butyl instead of propyl) may improve lipophilicity .
- Tools : Density Functional Theory (DFT) calculates electronic properties, while molecular dynamics simulations predict binding stability .
Q. How should researchers address contradictory data in pharmacological studies of this compound derivatives?
- Statistical Reconciliation : Apply ANOVA or t-tests to compare replicate datasets. Outliers may arise from assay variability (e.g., temperature fluctuations).
- Mechanistic Re-evaluation : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics if IC values conflict with inhibition kinetics .
Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in cellular models?
Q. How can researchers optimize chromatographic methods for separating this compound from by-products?
Q. What strategies enable comparative analysis of this compound’s performance against literature benchmarks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
